5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one
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Overview
Description
5-(6-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 5-(6-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 6-methylbenzo[d]oxazole with appropriate reagents to form the oxadiazole ring. One common method involves the use of phosphorous oxychloride as a dehydrating agent, which facilitates the cyclization process . The reaction conditions usually require refluxing the reactants at elevated temperatures for several hours to achieve the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final compound .
Chemical Reactions Analysis
5-(6-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-(6-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the enzyme prostaglandin H2 synthase (PGHS), which plays a key role in the inflammatory response . Molecular docking studies have shown that the compound binds effectively to the active site of PGHS, thereby preventing the synthesis of pro-inflammatory mediators .
Comparison with Similar Compounds
5-(6-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one can be compared with other benzoxazole derivatives, such as:
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Known for its antimicrobial properties.
2-Methylbenzo[d]oxazol-6-yl)methanol: Used in the synthesis of various pharmaceuticals.
Benzo[d]thiazole-2-thiol derivatives: Studied for their quorum sensing inhibition in bacteria.
The uniqueness of 5-(6-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
CAS No. |
78620-17-4 |
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Molecular Formula |
C10H7N3O3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
5-(6-methyl-1,3-benzoxazol-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H7N3O3/c1-5-2-3-6-7(4-5)15-8(11-6)9-12-13-10(14)16-9/h2-4H,1H3,(H,13,14) |
InChI Key |
RHAHKABNFWOMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=NNC(=O)O3 |
Origin of Product |
United States |
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